Bioisosteric Replacement of Pyrrolidin-3-ol: Validated in Polθ Inhibitor Lead Optimization
The 3-hydroxymethyl-azetidine scaffold serves as an effective bioisostere of pyrrolidin-3-ol in the context of DNA polymerase theta (Polθ) inhibitors. In a study by Wang et al. (2024), the AI-enabled development of 3-hydroxymethyl-azetidine derivatives led to the identification of compound C1, a deuterated derivative that exhibited significant antiproliferative properties in DNA repair-compromised cells and demonstrated favorable pharmacokinetics, confirming the utility of this specific substitution pattern . This bioisosteric replacement allows for precise molecular modifications while maintaining or improving target engagement and metabolic stability compared to the pyrrolidine analog.
| Evidence Dimension | Bioisosteric replacement efficacy |
|---|---|
| Target Compound Data | 3-hydroxymethyl-azetidine scaffold in compound C1 (deuterated derivative) shows significant antiproliferative activity and favorable pharmacokinetics |
| Comparator Or Baseline | Pyrrolidin-3-ol containing analogs (baseline bioisostere) |
| Quantified Difference | Not explicitly quantified, but the paper concludes the 3-hydroxymethyl-azetidine is an effective bioisostere, validated through in vitro and in vivo studies |
| Conditions | DNA repair-compromised cell lines; in vivo pharmacokinetic studies in rodent models |
Why This Matters
This validates the use of 3-(hydroxymethyl)azetidine-3-carbonitrile as a strategic scaffold for medicinal chemists seeking to replace pyrrolidine-based motifs with a more rigid, metabolically stable alternative.
